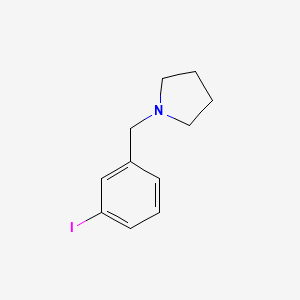

1-(3-Iodobenzyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-iodophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFZIRZPTAFNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594623 | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-44-2 | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of novel iodinated benzylpyrrolidines

An In-Depth Technical Guide to the Physicochemical Properties of Novel Iodinated Benzylpyrrolidines for Drug Discovery

Introduction

The benzylpyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The basic nitrogen atom of the pyrrolidine ring is often crucial for forming salt bridges or hydrogen bonds, making it a key pharmacophoric element.[2]

The strategic incorporation of iodine into drug candidates represents a powerful tactic for modulating molecular properties. Beyond its well-known application in radio-labeled tracers for imaging techniques like SPECT and PET, iodine can significantly alter a molecule's physicochemical profile.[3][4] As a large, polarizable, and lipophilic halogen, it can enhance binding affinity through halogen bonding, block sites of metabolism to improve pharmacokinetic profiles, and fine-tune electronic properties.[5] However, the introduction of iodine also presents challenges, such as potential decreases in solubility and the risk of in vivo deiodination, which can lead to off-target effects and accumulation in the thyroid.[3][6]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the critical physicochemical properties of novel iodinated benzylpyrrolidines. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for property assessment, and discuss the profound implications of these properties on the journey from a promising lead compound to a viable drug candidate.

Synthesis of Iodinated Benzylpyrrolidines

The synthesis of this class of compounds typically involves a two-pronged approach: construction of the core benzylpyrrolidine scaffold followed by a strategic iodination step. The benzylpyrrolidine core itself can be assembled through various established synthetic routes, including reductive amination of appropriate keto-acids or multi-component reactions.[7][8]

The introduction of iodine is most commonly achieved via electrophilic aromatic substitution on the benzyl moiety, particularly if the ring is activated by electron-donating groups. Alternatively, for less reactive systems, methods involving organometallic intermediates or substitution reactions from a precursor, such as a diazonium salt or a boronic acid, can be employed.[9][10]

Caption: Generalized synthetic pathways to iodinated benzylpyrrolidines.

Core Physicochemical Properties & Their Importance in Drug Development

A thorough understanding and empirical measurement of a compound's physicochemical properties are non-negotiable in early drug discovery. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential for toxicity.[11]

A. Lipophilicity (LogP/LogD)

Causality & Importance: Lipophilicity, or the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic behavior.[11] It is quantified as the partition coefficient (P) between an immiscible organic solvent (typically n-octanol) and water. Its logarithmic form, LogP, is used for neutral species, while LogD accounts for both neutral and ionized forms at a specific pH. Lipophilicity profoundly influences:

-

Membrane Permeability: A drug must cross lipid-rich cell membranes to be absorbed and distributed. Adequate lipophilicity is essential for passive diffusion.[11]

-

Aqueous Solubility: There is an inverse relationship between lipophilicity and solubility. Highly lipophilic compounds are often poorly soluble, posing formulation challenges.[]

-

Metabolism & Clearance: Lipophilic compounds are more readily metabolized by hepatic enzymes (e.g., cytochrome P450s) and may have lower renal clearance.[13]

-

Promiscuity & Toxicity: Excessive lipophilicity often correlates with binding to unintended targets (off-target effects) and increased toxicity.[13]

Expected Impact of Iodination: Iodine is a large and highly lipophilic atom. Its introduction onto the benzylpyrrolidine scaffold is expected to significantly increase the LogP value.[14] This can be beneficial for enhancing membrane permeability but may negatively impact solubility and increase the risk of metabolic clearance.

Experimental Protocols

1. Shake-Flask Method (Gold Standard) This equilibrium-based method is considered the most accurate for LogP determination.[15][16]

-

Step 1: Preparation: Prepare a stock solution of the test compound in the solvent in which it is most soluble. Prepare n-octanol pre-saturated with water and water pre-saturated with n-octanol.

-

Step 2: Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4 for LogD).

-

Step 3: Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the vial stand to allow for complete phase separation. Centrifugation can be used to break up any emulsions.[16]

-

Step 4: Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

-

Step 5: Calculation: Calculate LogP or LogD using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous])[17]

2. High-Throughput RP-HPLC Method This is a faster, indirect method that correlates a compound's retention time on a reverse-phase (RP) column with its lipophilicity.[15][16][18]

-

Step 1: Calibration: Prepare a set of standard compounds with known LogP values that span a relevant range.

-

Step 2: Chromatographic Analysis: Inject each standard and the test compounds onto an RP-HPLC system (e.g., C18 column). The retention time (tR) for each compound is measured. The dead time (t0) is determined using a non-retained compound.

-

Step 3: Calculate Retention Factor (k): For each compound, calculate k using the formula: k = (tR - t0) / t0.[15]

-

Step 4: Generate Calibration Curve: Plot log(k) versus the known LogP values for the standard compounds. A linear regression is performed to establish a calibration curve.

-

Step 5: Determine LogP: The log(k) of the test compound is used to interpolate its LogP value from the calibration curve.

Caption: Workflow for LogP determination using RP-HPLC.

Hypothetical Data Presentation

| Compound | Substitution Pattern | Calculated LogP |

| BP-Parent | None | 2.5 |

| I-BP-1 | 2-iodo | 3.1 |

| I-BP-2 | 4-iodo | 3.2 |

| I-BP-3 | 3,5-diiodo | 3.9 |

B. Acidity/Basicity (pKa)

Causality & Importance: The pKa is the pH at which a molecule is 50% ionized. For a basic compound like a benzylpyrrolidine, the pKa refers to the equilibrium of its conjugate acid (BH+) dissociating to the neutral base (B). The ionization state is critical as it dictates:

-

Solubility: The ionized form of a drug is almost always more water-soluble than the neutral form.

-

Receptor Interaction: Many drug-target interactions, such as those involving salt bridges, are dependent on the specific ionization state of the ligand.[19]

-

Membrane Permeability: Generally, only the neutral form of a drug can passively diffuse across lipid membranes. The pKa and physiological pH determine the concentration of this permeable species.

Expected Impact of Iodination: Iodine is an electron-withdrawing group. When placed on the benzyl ring, its inductive effect will pull electron density away from the pyrrolidine nitrogen. This stabilizes the neutral form relative to the protonated form, thereby lowering the pKa and making the amine a weaker base.[20]

Experimental Protocols

1. UV-Metric Titration This method is suitable for compounds with a chromophore that changes its UV absorbance upon ionization.[21]

-

Step 1: Sample Preparation: Prepare a solution of the test compound in water or a water/co-solvent mixture.

-

Step 2: pH Titration: Place the solution in a cuvette within a spectrophotometer equipped with a pH probe and a titrator.

-

Step 3: Data Acquisition: Record the full UV-Vis spectrum at a series of defined pH values. This is achieved by automated addition of small volumes of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH).

-

Step 4: Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the measured pH. The resulting data will form a sigmoidal curve.

-

Step 5: pKa Determination: The pKa corresponds to the inflection point of the sigmoidal curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[22]

Caption: Workflow for pKa determination via UV-metric titration.

Hypothetical Data Presentation

| Compound | Substitution Pattern | pKa (Pyrrolidine N) |

| BP-Parent | None | 9.5 |

| I-BP-1 | 2-iodo | 9.1 |

| I-BP-2 | 4-iodo | 9.0 |

| I-BP-3 | 3,5-diiodo | 8.6 |

C. Aqueous Solubility

Causality & Importance: Poor aqueous solubility is a leading cause of failure for drug candidates.[23] A compound must be in solution to be absorbed from the gastrointestinal tract or administered intravenously. Key distinctions are:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates out of an aqueous buffer. It's a high-throughput screen relevant to in vitro assays.[24][25][26]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material. It is more relevant for formulation development.[23][26]

Expected Impact of Iodination: The anticipated increase in lipophilicity and crystal lattice energy upon iodination will likely lead to a decrease in aqueous solubility. The shift in pKa will also influence solubility at a given pH.

Experimental Protocols

1. Kinetic Solubility Assay (Nephelometry) This high-throughput method measures precipitation by detecting light scattering.[23][24]

-

Step 1: Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Step 2: Plate Setup: In a 96-well plate, add aqueous buffer (e.g., PBS, pH 7.4).

-

Step 3: Compound Addition: Add a small volume of the DMSO stock solution to the buffer and mix thoroughly. This is often done in a serial dilution format across the plate.[23]

-

Step 4: Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).

-

Step 5: Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

2. Thermodynamic Solubility Assay (Shake-Flask) This method measures the true equilibrium solubility.[26]

-

Step 1: Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

Step 2: Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Step 3: Separation: Separate the undissolved solid from the solution by filtration or high-speed centrifugation.

-

Step 4: Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a calibrated analytical method (e.g., LC-MS/MS). This concentration is the thermodynamic solubility.

Caption: Comparison of Kinetic and Thermodynamic solubility workflows.

Hypothetical Data Presentation

| Compound | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |

| BP-Parent | 150 | 120 |

| I-BP-1 | 85 | 60 |

| I-BP-2 | 70 | 45 |

| I-BP-3 | 25 | 10 |

D. Metabolic Stability

Causality & Importance: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[27] It is a key determinant of a drug's in vivo half-life and oral bioavailability. Unstable compounds are rapidly cleared, may fail to reach therapeutic concentrations, and can produce active or toxic metabolites.[27][28] In vitro systems are used to predict in vivo clearance:

-

Liver Microsomes: Contain Phase I enzymes (e.g., CYPs) and some Phase II enzymes (e.g., UGTs). Good for assessing oxidative metabolism.[29][30]

-

Hepatocytes: Intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive assessment.[29][31]

Expected Impact of Iodination: The C-I bond on an aromatic ring can be susceptible to metabolic cleavage (deiodination).[3][5] Conversely, placing a bulky iodine atom at a position that is otherwise susceptible to oxidative metabolism (e.g., hydroxylation) can act as a "metabolic blocker," thereby increasing the compound's half-life. The overall effect is highly dependent on the specific substitution pattern.

Experimental Protocol: In Vitro Metabolic Stability (Microsomes)

-

Step 1: Preparation: Prepare pooled liver microsomes (e.g., human, rat) in a suitable buffer. Prepare a solution of the test compound and necessary cofactors (e.g., NADPH for CYP-mediated reactions).[28]

-

Step 2: Incubation: Pre-warm the microsome suspension to 37°C. Initiate the reaction by adding the test compound and the cofactor solution.

-

Step 3: Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.[28]

-

Step 4: Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Step 5: Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Step 6: Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k. Intrinsic clearance (CLint) can then be calculated based on the half-life and protein concentration.[31]

Caption: Workflow for a microsomal metabolic stability assay.

Hypothetical Data Presentation

| Compound | Substitution Pattern | t½ (min) | CLint (µL/min/mg protein) |

| BP-Parent | None | 25 | 27.7 |

| I-BP-1 | 2-iodo (deiodination) | 15 | 46.2 |

| I-BP-2 | 4-iodo (metabolic block) | >60 | <11.6 |

| I-BP-3 | 3,5-diiodo (steric hindrance) | >60 | <11.6 |

Integrated Physicochemical Profile: A Case Study

To illustrate the interplay of these properties, consider a lead compound, BP-Parent , and its 4-iodo analogue, I-BP-2 .

| Property | BP-Parent | I-BP-2 | Implication of Change |

| LogP | 2.5 | 3.2 | Increased lipophilicity may improve cell permeability but could increase off-target binding. |

| pKa | 9.5 | 9.0 | Weaker base; slightly lower proportion ionized at pH 7.4, which may aid absorption. |

| Solubility (µM) | 120 | 45 | Significant decrease in solubility is a major flag; requires formulation strategies (e.g., salt formation, amorphous solid dispersions). |

| t½ (min) | 25 | >60 | Dramatically improved metabolic stability suggests the 4-position was a metabolic "hotspot" and the iodine is acting as a metabolic blocker. |

Analysis: The iodination of BP-Parent at the 4-position (I-BP-2 ) presents a classic trade-off in drug design. The improvement in metabolic stability is highly desirable and could translate to a longer in vivo half-life and lower dose. However, this comes at the cost of a nearly three-fold reduction in aqueous solubility. The development of I-BP-2 would need to focus heavily on formulation science to overcome this solubility hurdle to capitalize on its improved metabolic profile. The increase in LogP is moderate and may not be problematic, but its effect on plasma protein binding and potential off-target liabilities would need to be investigated.

Conclusion

The physicochemical properties of novel iodinated benzylpyrrolidines are a complex interplay of the foundational scaffold and the specific effects of iodine substitution. While iodination can be a powerful tool to enhance metabolic stability and modulate target affinity, it simultaneously introduces challenges, most notably by increasing lipophilicity and decreasing aqueous solubility. A rigorous, quantitative assessment of LogP, pKa, solubility, and metabolic stability is not merely a data-gathering exercise; it is a critical component of the decision-making process in drug discovery. By understanding the causality behind these properties and employing robust experimental protocols, researchers can rationally design molecules with a higher probability of success, navigating the intricate path from chemical entity to therapeutic agent.

References

Please note: The following list is a representative compilation based on the search results. In a formal whitepaper, each citation in the text would be linked to the corresponding entry here.

- Anonymous. (2025). How to Conduct an In Vitro Metabolic Stability Study. Google Cloud.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- Melnykov, K. P., et al. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.

- Anonymous. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Anonymous. (n.d.).

- Di, L., & Kerns, E. H. (n.d.). In vitro solubility assays in drug discovery. PubMed.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Rutters, F., et al. (2017).

- Völgyi, G., & Ruiz, R. (n.d.).

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.

- Lee, A. C., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.

- Anonymous. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. bioRxiv.

- Tolstoy, P. M., et al. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH.

- Coe, K. J., & Koudriakova, T. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.

- Rutters, F., et al. (n.d.).

- Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship.org.

- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.

- Anonymous. (n.d.). Prediction of pKa values of small molecules via graph neural networks. TU Wien's reposiTUm.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- Enamine. (n.d.).

- Huang, W., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- Li, H., et al. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.

- Anonymous. (n.d.). The metabolism of iodine compounds.

- Anonymous. (n.d.). Pyrrolidine.

- Wikipedia. (n.d.). Pyrrolidine. Wikipedia.

- Anonymous. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.

- Liu, Y., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PubMed.

- Anonymous. (n.d.).

- Micale, N., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Anonymous. (n.d.). In Situ trapping of Boc-2-pyrrolidinylmethylzinc Iodide with Aryl Iodides: Direct Synthesis of 2-Benzylpyrrolidines. J-GLOBAL.

- Yilmaz, O. (2021).

- Liu, Y., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PMC - PubMed Central.

- Anonymous. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Omics.

- Perekhoda, L., et al. (n.d.). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)

- Xue, Z., et al. (n.d.). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Energy Technologies Area.

- Anonymous. (n.d.). Iodine-containing drugs | Download Table.

- Organic Chemistry Portal. (n.d.). Benzyl iodide synthesis by iodination or substitution. Organic Chemistry Portal.

- NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Iodine and Iodine Compoundsa. Toxicological Profile for Iodine - NCBI.

- Anonymous. (2021).

- BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences.

- Spampinato, M. V., & Abid, A. (n.d.). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. PubMed Central.

- Glowczyk, I., et al. (2021).

- Nedrow, J. R., et al. (n.d.). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. PubMed Central.

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Situ trapping of Boc-2-pyrrolidinylmethylzinc Iodide with Aryl Iodides: Direct Synthesis of 2-Benzylpyrrolidines | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. Benzyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 11. omicsonline.org [omicsonline.org]

- 13. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. escholarship.org [escholarship.org]

- 23. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 26. enamine.net [enamine.net]

- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 28. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 29. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 30. bioivt.com [bioivt.com]

- 31. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

An In-Depth Technical Guide to the Initial Pharmacological Screening of 1-(3-Iodobenzyl)pyrrolidine

Abstract

The discovery of novel chemical entities (NCEs) with therapeutic potential is the cornerstone of pharmaceutical innovation. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1][2] This guide outlines a comprehensive, tiered strategy for the initial pharmacological characterization of 1-(3-Iodobenzyl)pyrrolidine, a novel compound for which no public pharmacological data currently exists. By leveraging a systematic approach that begins with computational and physicochemical analysis and progresses through broad in-vitro screening to targeted functional assays, this document provides a robust framework for elucidating the compound's biological activity, mechanism of action, and potential therapeutic applications. The methodologies described herein are designed to maximize data generation while conserving resources, a critical consideration in early-stage drug discovery.[3][4]

Introduction: Rationale and Strategic Overview

The compound this compound combines two key structural motifs: the saturated pyrrolidine ring and a halogenated benzyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle found in a vast array of natural products and synthetic drugs, often conferring potent and selective biological activity.[2][5] Its presence suggests a high probability of interaction with biological targets, particularly within the central nervous system (CNS).[6] The iodobenzyl moiety introduces specific steric and electronic properties that can significantly influence target binding, selectivity, and pharmacokinetic properties.

Given the absence of prior data, our screening strategy is built on a hypothesis-driven yet unbiased platform. The structural similarity of the N-benzylpyrrolidine scaffold to known ligands for monoamine transporters and sigma receptors suggests these as high-priority target classes.[7][8] However, to avoid premature target fixation, the initial screen is designed to be broad, covering a wide range of CNS-related receptors and transporters. This approach increases the likelihood of identifying both expected and unexpected pharmacological activities.

The screening cascade is logically structured to move from high-throughput, cost-effective assays to more complex, information-rich experiments. This tiered approach ensures that resources are focused on validating the most promising initial findings.[9]

Caption: Tiered Pharmacological Screening Workflow.

Tier 1: Foundational Profiling

Before committing to expensive biological assays, a foundational understanding of the molecule's basic properties is essential. This stage involves physicochemical characterization and computational modeling to predict its drug-like potential and guide the selection of biological assays.

Physicochemical Characterization

The first step is to confirm the identity and purity of this compound, available from commercial suppliers for research use, via standard analytical techniques (e.g., NMR, LC-MS, HRMS).[10] Key physicochemical properties must then be determined experimentally.

-

Solubility: Assessed in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (e.g., DMSO). Poor aqueous solubility can complicate in-vitro experiments and predict poor absorption in vivo.

-

Lipophilicity (LogP/LogD): Measured using methods like the shake-flask method or reverse-phase HPLC. Lipophilicity is a critical determinant of a compound's ability to cross cell membranes, including the blood-brain barrier (BBB).[11]

-

Chemical Stability: Evaluated in assay buffers and at different pH values to ensure the compound does not degrade during experiments.

In Silico ADMET and Target Prediction

Computational tools can provide early " go/no-go " signals and help prioritize targets.[6] Using software packages (e.g., SwissADME, Schrödinger Suite), we can predict:

-

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. This includes predictions of BBB penetration, plasma protein binding, and potential interactions with cytochrome P450 enzymes.

-

Pharmacophore Modeling & Target Fishing: Comparing the 3D structure of this compound against databases of known pharmacophores can suggest potential biological targets. This unbiased approach can reveal unexpected targets for consideration in the primary screening panel.

| Property | Predicted Value/Range | Implication for Screening Strategy |

| Molecular Weight ( g/mol ) | 287.15 | Within typical "rule of 5" limits for oral bioavailability. |

| cLogP (Predicted) | ~3.5 - 4.0 | Suggests good membrane permeability and potential for BBB crossing.[11] |

| Polar Surface Area (Ų) | < 20 | Low PSA is favorable for CNS penetration.[11] |

| BBB Permeation (Predicted) | High | Prioritizes CNS-related targets for primary screening. |

| P-gp Substrate (Predicted) | No | Favorable for brain accumulation.[11] |

Caption: Table of Predicted Physicochemical and ADMET Properties.

Tier 2: Primary Screening - Broad Target Identification

The objective of this tier is to survey a wide range of potential biological targets to identify initial "hits." The most efficient method for this is to use a commercially available broad screening panel, such as the Eurofins SafetyScreen or the DiscoverX KINOMEscan®, which utilize radioligand binding assays.

Rationale for Target Panel Selection

Based on the structural motifs and in silico predictions, the screening panel should prioritize CNS targets. A typical panel would include:

-

Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET). These are key targets for antidepressants, stimulants, and drugs for ADHD.[12]

-

Sigma Receptors: σ1 and σ2 subtypes. These receptors bind a wide variety of psychoactive compounds and are implicated in numerous CNS functions and diseases.[8][13]

-

GPCRs: A selection of adrenergic, dopaminergic, serotonergic, and muscarinic receptors to identify potential agonist or antagonist activity.

-

Ion Channels: Key voltage-gated sodium, potassium, and calcium channels to flag potential neuroexcitatory or inhibitory effects.

The compound should be tested at a standard concentration, typically 10 µM. A result is considered a "hit" if it shows significant inhibition (e.g., >50%) of radioligand binding.

Tier 3: Hit Confirmation and Mechanism of Action (MoA)

Positive results from the primary screen must be validated and further characterized. This tier focuses on confirming the interaction, determining its potency and functional effect, and assessing selectivity. For the purpose of this guide, we will proceed with the hypothesis that this compound shows significant binding to the Dopamine Transporter (DAT) .

Hit Confirmation: Concentration-Response Curves

To confirm the initial hit, a full concentration-response curve is generated using a radioligand binding assay. This allows for the determination of the compound's affinity (Ki) for the target.

| Parameter | Description |

| Ki | Inhibition constant; a measure of the binding affinity of the compound. |

| IC50 | The concentration of inhibitor required to displace 50% of the radioligand. |

Functional Assay: Neurotransmitter Uptake Inhibition

Binding to a transporter does not necessarily translate to functional activity. A functional assay is required to determine if the compound inhibits the transporter's primary function: reuptake of its substrate.[14] For DAT, a [³H]dopamine uptake assay is the gold standard.[15] This assay measures the ability of the test compound to block the uptake of radiolabeled dopamine into cells expressing DAT.

Caption: Workflow for a [³H]Dopamine Uptake Inhibition Assay.

Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay

This protocol outlines the steps to determine the functional inhibitory potency (IC50) of this compound on the human dopamine transporter (hDAT).[14][15]

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing hDAT in appropriate media (e.g., DMEM with 10% FBS, G418 for selection) at 37°C and 5% CO₂.

-

Plating: Seed the cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[16] Allow cells to adhere for 18-24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in uptake buffer (e.g., Krebs-Ringer-HEPES buffer) to cover a wide concentration range (e.g., 0.1 nM to 30 µM).

-

Assay Procedure: a. On the day of the assay, aspirate the culture medium and gently wash the cell monolayer once with 200 µL of pre-warmed (37°C) uptake buffer. b. Add 100 µL of uptake buffer containing the appropriate concentration of the test compound to each well. c. For "total uptake" control wells, add buffer only. d. For "non-specific uptake" control wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine). e. Pre-incubate the plate at 37°C for 15-20 minutes. f. Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine to achieve a final concentration near its Km (typically 10-20 nM). g. Incubate the plate at 37°C for a short, fixed period (e.g., 7 minutes) to measure the initial rate of uptake.[15]

-

Termination and Lysis: a. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer. b. Lyse the cells by adding 100 µL of 1% SDS or a suitable scintillation-compatible lysis buffer to each well.

-

Quantification: a. Add 150 µL of scintillation cocktail to each well. b. Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis: a. Subtract the average CPM from the "non-specific uptake" wells from all other wells. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the "total uptake" control. c. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Profiling

If this compound is a potent DAT inhibitor, its selectivity against the other monoamine transporters (SERT and NET) must be determined. This is crucial as selectivity dictates the potential therapeutic profile and side effects. Functional uptake assays for serotonin ([³H]5-HT) and norepinephrine ([³H]NE) should be performed in parallel.

| Transporter | IC50 (nM) [Hypothetical Data] | Selectivity Ratio (vs. DAT) |

| DAT | 50 | - |

| SERT | 1,500 | 30-fold |

| NET | 800 | 16-fold |

Caption: Hypothetical Selectivity Profile for this compound.

Conclusion and Future Directions

This guide presents a logical and efficient cascade for the initial pharmacological screening of a novel compound, this compound. By progressing from in silico analysis to broad binding screens and finally to specific functional assays, this strategy allows for a thorough characterization of the compound's primary pharmacological activity.

Based on our hypothetical outcome of potent and selective DAT inhibition, the next steps in the drug discovery process would include:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME properties.[9]

-

In Vitro Toxicology: Assessing cytotoxicity in relevant cell lines.

-

Pharmacokinetic Studies: Determining the compound's half-life, clearance, and brain penetration in an animal model (e.g., mouse or rat).[3]

-

In Vivo Proof-of-Concept: Evaluating the compound in a relevant animal model of disease (e.g., models for ADHD or depression) to demonstrate efficacy.[3]

This structured approach provides a solid foundation for making informed decisions about the continued development of this compound as a potential therapeutic agent.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. Available at: [Link]

-

Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (2021). Pharmaceutics. Available at: [Link]

-

Testing For Novel Psychoactive Substances. Agilent. Available at: [Link]

-

Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. (2022). Nature Communications. Available at: [Link]

-

Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). Assay and Drug Development Technologies. Available at: [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). Current Protocols in Pharmacology. Available at: [Link]

-

Novel psychoactive substances: What educators need to know. (2018). Journal of Adolescent Health. Available at: [Link]

-

In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. (2021). ResearchGate. Available at: [Link]

-

Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (2002). Current Pharmaceutical Design. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

The Guidelines for Early Drug Discovery for Future Application. (2023). International Journal of Drug Discovery. Available at: [Link]

-

Biomarker Detection for CNS Conditions. MD Biosciences. Available at: [Link]

-

Principles of early drug discovery. (2011). British Journal of Pharmacology. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Available at: [Link]

-

Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. (2022). Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Sigma Receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Pharmacology and therapeutic potential of sigma(1) receptor ligands. (2002). Current Pharmaceutical Design. Available at: [Link]

-

Pre-screening Novel Psychoactive Substances to Speed Detection. (2024). Labcompare. Available at: [Link]

-

Considerations for Target Selection in CNS Drug Discovery Programs. (2011). In "Pharmacology". Available at: [Link]

-

SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. (2024). Science and Pharmacy. Available at: [Link]

-

Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (2020). Tetrahedron. Available at: [Link]

-

Discovery Phase in Drug Development. BioAgilytix. Available at: [Link]

- Synthesis of pyrrolidine. (1960). Google Patents.

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. Available at: [Link]

-

Regulatory Guidelines for New Drug Development. (2018). Auctores. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules. Available at: [Link]

-

Screening of new psychoactive substances (NPS) by gas- chromatography/time of flight mass spectrometry (GC/MS-TOF). (2019). ScienceOpen. Available at: [Link]

-

Pyrrolidine. Wikipedia. Available at: [Link]

-

Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier. (2024). International Journal of Molecular Sciences. Available at: [Link]

-

The sigma-1 receptor as a regulator of dopamine neurotransmission: A potential therapeutic target for methamphetamine addiction. (2017). Journal of Pharmacological Sciences. Available at: [Link]

-

Sigma receptor – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

Targeting Specific Cells in the Brain with Nanomedicines for CNS Therapies. (2016). Advanced Drug Delivery Reviews. Available at: [Link]

-

Synthesis of a New Chiral Pyrrolidine. (2009). Molecules. Available at: [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). BioMed Research International. Available at: [Link]

-

Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (2022). ChemRxiv. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.uran.ua [journals.uran.ua]

- 7. scienceopen.com [scienceopen.com]

- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interesjournals.org [interesjournals.org]

- 10. scbt.com [scbt.com]

- 11. sfn.org [sfn.org]

- 12. Novel psychoactive substances: What educators need to know - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. moleculardevices.com [moleculardevices.com]

An In-Depth Technical Guide on the Structure-Activity Relationship of Substituted Benzylpyrrolidines

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds, including natural alkaloids and FDA-approved drugs.[1][2][3][4] Its non-planar, puckered structure allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] When combined with a benzyl group, the resulting benzylpyrrolidine core offers a versatile framework that has been extensively explored in drug discovery, leading to the development of agents for a wide array of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases.[1][4][5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted benzylpyrrolidines. We will delve into the causal relationships behind synthetic choices, the impact of substitutions on biological activity, and the experimental methodologies used to validate these findings.

The Benzylpyrrolidine Scaffold: Core Pharmacophoric Features

The benzylpyrrolidine scaffold consists of a saturated five-membered nitrogen-containing pyrrolidine ring attached to a benzyl group. The key points for modification and SAR exploration are typically the benzyl ring, the pyrrolidine nitrogen, and the carbon atoms of the pyrrolidine ring. The spatial arrangement of substituents on these positions significantly influences the molecule's interaction with its biological target.

Caption: Key modification points on the benzylpyrrolidine scaffold.

Synthetic Strategies for Generating Benzylpyrrolidine Analogs

The generation of diverse libraries of substituted benzylpyrrolidines is crucial for comprehensive SAR studies. A common and effective method involves the use of donor-acceptor cyclopropanes, which can react with primary amines like anilines and benzylamines to form 1,5-substituted pyrrolidin-2-ones.[6] This approach is valued for its broad applicability, allowing for a wide range of substituents on both the amine and the cyclopropane, thereby providing a versatile route to various analogs.[6] Another established strategy starts from readily available chiral precursors like L-proline, which allows for the synthesis of specific stereoisomers.[7]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR at different positions of the benzylpyrrolidine scaffold.

SAR of the Benzyl Moiety

Substituents on the benzyl ring play a pivotal role in modulating the pharmacological activity of benzylpyrrolidine derivatives. These modifications can influence electronic properties, lipophilicity, and steric interactions with the target protein.

For instance, in a series of N-benzylpyrrolidine derivatives designed as multi-target agents for Alzheimer's disease, substitutions on the benzyl ring were found to be critical for balanced inhibition of cholinesterases (AChE and BChE) and BACE-1.[5] Specifically, compounds with dimethoxy and hydroxyl substitutions on the benzyl ring demonstrated potent and balanced enzymatic inhibition.[5]

SAR of the Pyrrolidine Ring

Modifications on the pyrrolidine ring can significantly impact the conformational preferences of the molecule and introduce new points of interaction. The stereochemistry of these substituents is often a critical determinant of activity.

A study on 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor (CaR) antagonists revealed that substitutions at the 2-position of the pyrrolidine ring could effectively replace the bulkier amine portions of earlier antagonists.[8] This led to the discovery of compounds with similar potency but improved safety profiles, such as a better human ether-a-go-go related gene (hERG) profile.[8]

Impact of N-Substitution

The substituent on the pyrrolidine nitrogen is crucial for the overall physicochemical properties of the molecule, including its basicity and ability to form hydrogen bonds. In the context of dopamine transporter (DAT) inhibitors, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines (a closely related scaffold) showed that substituents on the N-benzyl group could modulate affinity and selectivity for DAT, SERT, and NET.[9]

Case Study: N-Benzylpyrrolidines as Multitarget Agents for Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial pathology. A promising therapeutic strategy involves the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.

A study focused on designing and synthesizing multitarget molecular hybrids of N-benzylpyrrolidine derivatives for the treatment of AD.[5] The synthesized compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1), all of which are implicated in AD pathology.

Key Findings:

-

Compounds 4k and 4o emerged as lead candidates with balanced inhibitory activity against all three enzymes.[5]

-

These compounds also demonstrated the ability to disrupt the aggregation of amyloid-β (Aβ) peptides and exhibited neuroprotective effects against Aβ-induced toxicity.[5]

-

In vivo studies in animal models showed that 4k and 4o could ameliorate cognitive deficits.[5]

SAR Insights: The SAR studies revealed that the nature and position of substituents on the N-benzyl moiety were critical for the observed multi-target activity.

| Compound | R1 | R2 | R3 | AChE IC50 (µM) | BChE IC50 (µM) | BACE-1 IC50 (µM) |

| 4k | H | OCH3 | OCH3 | 0.045 | 0.082 | 0.11 |

| 4o | OH | OCH3 | OCH3 | 0.038 | 0.075 | 0.09 |

Data synthesized from the source.[5]

Experimental Protocols

General Procedure for the Synthesis of N-Benzylpyrrolidine Derivatives

A representative synthetic scheme for N-benzylpyrrolidine derivatives targeting Alzheimer's disease involves a multi-step process.[5]

Step 1: Synthesis of the Pyrrolidine Intermediate

-

A solution of L-proline in a suitable solvent is treated with a protecting group, such as di-tert-butyl dicarbonate (Boc)2O.

-

The protected proline is then coupled with a substituted benzylamine in the presence of a coupling agent like EDC/HOBt.

Step 2: Deprotection and Further Modification

-

The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA).

-

The resulting amine can then be further functionalized to introduce desired substituents.

Caption: General synthetic workflow for N-benzylpyrrolidine derivatives.

In Vitro Enzyme Inhibition Assay (AChE/BChE)

The inhibitory activity of the synthesized compounds against AChE and BChE can be determined using a modified Ellman's method.

Protocol:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the enzyme solution (AChE or BChE), buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time at a controlled temperature.

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and the chromogenic reagent (DTNB).

-

Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 values.

Conclusion and Future Directions

The substituted benzylpyrrolidine scaffold remains a highly privileged structure in medicinal chemistry. The extensive SAR studies conducted on this core have provided valuable insights into the structural requirements for potent and selective modulation of a wide range of biological targets. Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse analogs, as well as the application of computational tools to guide the design of next-generation benzylpyrrolidine-based therapeutics with improved efficacy and safety profiles.

References

-

Zulkifli, M., Pungot, N. H., Abdullah, N., Ash'ari, N. A. N., & Shaameri, Z. (2022). Review on Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione Derivatives with Substitution at C-3 Position by Employing Functional Groups Interconversion. Mini-Reviews in Organic Chemistry, 19(6), 681-685. Available at: [Link]

-

Yang, W., Wang, Y., Roberge, J. Y., Ma, Z., Liu, Y., Lawrence, R. M., ... & Dickson, J. K. (2005). Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1225-1228. Available at: [Link]

-

Yang, W., Wang, Y., Roberge, J. Y., Ma, Z., Liu, Y., Lawrence, R. M., ... & Dickson, J. K. (2005). Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. KU Leuven Lirias. Available at: [Link]

-

Li Petri, G., Spano, V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

-

Schmalz, H. G., & Hollander, J. (1999). Synthesis of Phenyl‐and Benzyl‐Substituted Pyrrolidines and of a Piperidine by Intramolecular C‐Alkylation. Synthons for tricyclic skeletons. Advanced Synthesis & Catalysis, 341(1), 85-90. Available at: [Link]

-

Amarouche, L., Mehdid, M. A., Taieb Brahimi, F., Belkhadem, F., Karmaoui, M., & Adil, A. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. Available at: [Link]

-

Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

-

Shrivastava, S. K., & Singh, S. K. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. Available at: [Link]

-

Korniienko, V. I., & Parchenko, V. V. (2021). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. Scientific Journal of “ScienceRise: Pharmaceutical Science”, (5 (33)), 26-34. Available at: [Link]

-

Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Kawakami, Y. (1990). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5, 6-dimethoxy-1-oxoindan-2-yl) methyl] piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. Available at: [Link]

-

Zaitsev, V. G., Zaitseva, M. V., & Ivanova, O. A. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8474. Available at: [Link]

-

Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]

-

Liu, N., Zhang, Y., Chen, Y., Zhang, L., & Chen, Y. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Biochimica et Biophysica Acta (BBA)-General Subjects, 1868(8), 130623. Available at: [Link]

-

Osman, W., & Mohamed, T. (2016). Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. Chemical Biology & Drug Design, 88(5), 710-723. Available at: [Link]

-

Newman, A. H., Cao, J., & Ke, Z. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis (4-fluorophenyl) methoxy) ethyl)-1-(2-trifluoromethylbenzyl) piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuropharmacological Exploration of 1-(3-Iodobenzyl)pyrrolidine: A Novel Investigational Compound

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally active drugs.[1][2][3] Its prevalence is a testament to its ability to confer favorable pharmacokinetic and pharmacodynamic properties, enabling precise interactions with a range of neurological targets.[4] This guide introduces 1-(3-Iodobenzyl)pyrrolidine , a novel compound with unexplored neuropharmacological potential. The presence of the pyrrolidine ring suggests a propensity for neurological activity, while the iodobenzyl moiety presents unique opportunities for both therapeutic intervention and advanced imaging applications. This document provides a comprehensive framework for the systematic investigation of this compound, from initial synthesis and in vitro characterization to preclinical in vivo evaluation. It is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation neurological therapies.

Introduction: The Promise of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a privileged structure in neuropharmacology.[1][5] Its derivatives have demonstrated a wide spectrum of activities, including anticonvulsant, neuroprotective, and cognitive-enhancing effects.[6][7][8] The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for the precise spatial orientation of substituents, which is critical for selective receptor binding and enzyme inhibition.[2] Marketed drugs and late-stage clinical candidates containing the pyrrolidine moiety validate its utility in targeting complex neurological disorders.[1]

1.1. Structural Features of this compound

This compound (CAS 884507-44-2) is a small molecule with the chemical formula C₁₁H₁₄IN.[9] Its structure is characterized by two key components:

-

The Pyrrolidine Ring: A saturated amine that is a common feature in many neuroactive compounds.[10]

-

The 3-Iodobenzyl Group: An aromatic ring substituted with iodine. The presence of a heavy halogen like iodine can significantly influence the molecule's pharmacokinetic profile and provides a handle for radiolabeling, suggesting potential applications in neuroimaging.

Given these structural alerts, we hypothesize that this compound may interact with various CNS targets, including but not limited to:

-

Ion Channels: Voltage-gated sodium, potassium, and calcium channels are common targets for pyrrolidine-containing molecules.[7][11]

-

Neurotransmitter Transporters: The structural similarity to known transporter ligands suggests potential modulation of dopamine, serotonin, or norepinephrine reuptake.

-

Receptors: G-protein coupled receptors (GPCRs) and ligand-gated ion channels are also plausible targets.

Proposed Research Workflow: A Phased Approach to Characterization

A systematic and multi-faceted approach is essential to comprehensively evaluate the neuropharmacological profile of this compound. The following workflow outlines a logical progression from fundamental characterization to preclinical validation.

Caption: A phased research workflow for this compound.

Detailed Experimental Protocols

3.1. Phase 1: Foundational Studies

3.1.1. Chemical Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for N-alkylation of secondary amines.[12] A common approach involves the reaction of pyrrolidine with 1-(bromomethyl)-3-iodobenzene.

Protocol:

-

Dissolve pyrrolidine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base, for instance, potassium carbonate (2.0 equivalents), to the solution.

-

Slowly add 1-(bromomethyl)-3-iodobenzene (1.0 equivalent) to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

3.1.2. In Vitro Target Screening

A broad-based initial screening against a panel of common CNS targets is crucial to identify primary biological activities. This can be efficiently performed through commercially available services that offer binding and functional assays for a wide array of receptors, transporters, and ion channels.

3.1.3. In Silico ADMET Prediction

Computational tools will be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This will provide early insights into its potential drug-likeness and guide further optimization if necessary.

3.2. Phase 2: In Vitro Pharmacology

Based on the results of the initial screening, more detailed in vitro pharmacological studies will be conducted.

3.2.1. Receptor Binding Assays

Radioligand binding assays will be used to determine the affinity (Ki) of this compound for its identified molecular targets.

Protocol (Example: Dopamine Transporter Binding Assay):

-

Prepare cell membranes from a cell line stably expressing the human dopamine transporter (DAT).

-

Incubate the membranes with a known radioligand for DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.

3.2.2. Functional Assays

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target. The choice of assay will depend on the target identified. For example, if the compound binds to a GPCR, a calcium flux assay or a cAMP assay would be appropriate. If the target is an ion channel, patch-clamp electrophysiology would be the gold standard.

3.3. Phase 3: In Vivo Evaluation

3.3.1. Pharmacokinetic Studies

The pharmacokinetic profile of this compound will be assessed in a relevant animal model (e.g., rodents). This will determine key parameters such as bioavailability, half-life, and brain penetration.

3.3.2. Behavioral Models

Based on the in vitro profile, appropriate in vivo behavioral models will be selected to assess the compound's therapeutic potential. For instance:

| Potential In Vitro Activity | Relevant In Vivo Behavioral Model |

| Sodium Channel Blocker | Maximal Electroshock (MES) Seizure Model[13] |

| Dopamine Reuptake Inhibitor | Locomotor Activity Test, Forced Swim Test |

| NMDA Receptor Antagonist | Novel Object Recognition Test, Morris Water Maze |

3.3.3. In Vivo Target Occupancy

To confirm that the compound engages its target in the living brain, techniques such as in vivo microdialysis can be used to measure changes in neurotransmitter levels in specific brain regions following drug administration. Furthermore, the iodo-benzyl moiety allows for the potential development of a radiolabeled version of the compound for Positron Emission Tomography (PET) imaging to directly visualize target occupancy.

Potential Therapeutic Applications

The versatile pyrrolidine scaffold suggests a number of potential therapeutic avenues for this compound.

4.1. Neurodegenerative Disorders

Many pyrrolidine derivatives have shown promise as neuroprotective agents.[6] If this compound exhibits antioxidant properties or modulates pathways involved in neuronal survival, it could be a candidate for diseases like Alzheimer's or Parkinson's.

4.2. Epilepsy

Given that some pyrrolidine derivatives act as potent sodium channel blockers or modulate GABAergic neurotransmission, this compound warrants investigation as a novel anticonvulsant.[7][11]

4.3. Psychiatric Disorders

Modulation of monoamine transporters or receptors could position this compound as a potential treatment for depression, anxiety, or other mood disorders.

4.4. Neuropathic Pain

Ion channel modulation is a key strategy in the treatment of neuropathic pain.[14] The potential for this compound to interact with sodium or calcium channels makes it a candidate for this indication.

Conclusion

This compound represents a novel chemical entity with significant, albeit unexplored, potential in neuropharmacology. The strategic combination of a privileged pyrrolidine scaffold and a versatile iodobenzyl group provides a strong rationale for its investigation. The systematic research plan outlined in this guide, progressing from foundational in vitro studies to comprehensive in vivo evaluation, provides a clear path to elucidating the therapeutic and diagnostic potential of this promising compound. The insights gained from this research could pave the way for the development of a new generation of treatments for a range of debilitating neurological and psychiatric disorders.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

The Chemistry Behind Neurological Therapies: Focus on Pyrrolidine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. PubMed. [Link]

-

Synthesis and Pharmacological Activity of a Series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a Novel Class of Potent Cognition Enhancers. PubMed. [Link]

-

Neuropharmacological activities of MDP. PubMed. [Link]

-

Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia. PubMed. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

-

Therapeutic potential of conopeptides. PubMed. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 11. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrolidine synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Therapeutic potential of conopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the In Vitro Metabolic Stability of Iodinated Pyrrolidines: A Guide for Drug Discovery Scientists

An In-Depth Technical Guide:

Preamble: The Strategic Imperative of Early Metabolic Assessment

In modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A compound's metabolic fate is a pivotal determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1][2] The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a privileged structure in medicinal chemistry, valued for its ability to confer favorable physicochemical properties and explore three-dimensional chemical space.[3][4][5] When this scaffold is halogenated—specifically with iodine—unique properties emerge. The carbon-iodine bond can modulate potency and selectivity but also introduces a potential metabolic liability.[6][7]

This guide provides a comprehensive framework for investigating the in vitro metabolic stability of iodinated pyrrolidines. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring that the data generated is not only accurate but also deeply informative for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

Foundational Principles: Understanding the Metabolic Landscape

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] This is quantitatively expressed through two key parameters:

-

In Vitro Half-life (t½): The time required for 50% of the parent compound to be metabolized in the assay system. A shorter half-life indicates lower stability.[8]

-

Intrinsic Clearance (CLint): The inherent ability of a metabolic system (like the liver) to metabolize a drug, independent of physiological factors like blood flow. It represents the maximum metabolic activity.[1][9]

These parameters are crucial for predicting in vivo hepatic clearance and oral bioavailability.[2][10]

The Enzymatic Machinery: Phase I and Phase II

Drug metabolism is broadly categorized into two phases:

-

Phase I (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located in the endoplasmic reticulum of hepatocytes.[11][12] CYPs introduce or expose functional groups (e.g., hydroxyl groups) through oxidative, reductive, or hydrolytic reactions. For iodinated pyrrolidines, key CYP-mediated reactions can include oxidation of the pyrrolidine ring and, potentially, oxidative deiodination.

-

Phase II (Conjugation): These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules. A key enzyme family is the UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid, significantly increasing water solubility and facilitating excretion.[13][14][15][16]

Special Considerations for Iodinated Compounds

The presence of iodine introduces specific metabolic pathways to consider. The carbon-iodine (C-I) bond is generally the weakest of the carbon-halogen bonds, which can make it susceptible to enzymatic cleavage (deiodination).[6] While iodine is often retained on sp² carbons (like in iodoarenes), its stability can be influenced by the overall molecular structure.[7] Studies have shown that iodinated peptides, for instance, can undergo significant degradation via deiodinase activity.[17] This potential for deiodination must be a central consideration in both the experimental design and the analytical strategy.

Designing a Robust In Vitro Stability Assay

The selection of the appropriate in vitro test system is a critical first step. The choice depends on the specific questions being asked.

-

Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[18] They are rich in Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[8][19] Microsomes are cost-effective, easily stored, and suitable for high-throughput screening, making them the workhorse for early-stage stability assessment.[8][18] This guide will focus on the microsomal stability assay.

-

Hepatocytes: As intact cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment.[2] They are considered the "gold standard" for in vitro metabolism studies as they can provide a more complete picture of a compound's metabolic fate.[2][20]

-

S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes.[21]

Causality in Experimental Design: The choice between these systems is strategic. For early-stage ranking of compounds based on their susceptibility to oxidative metabolism, the microsomal stability assay is efficient and provides the necessary data on intrinsic clearance.[20] If a compound shows high stability in microsomes, but in vivo clearance is still high, it suggests that other pathways (e.g., cytosolic enzymes or extensive Phase II conjugation) are at play, warranting follow-up studies in hepatocytes.

Core Protocol: The Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.

Reagents and Materials

-

Test Compound Stock: 10 mM in DMSO.

-

Liver Microsomes: Pooled human or other species (e.g., rat, mouse) liver microsomes (e.g., 20 mg/mL stock). Pooling from multiple donors minimizes the impact of interindividual variability.[18]

-

Phosphate Buffer: 100 mM, pH 7.4.

-